N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
N-(tert-Butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic heterocyclic compound featuring a fused pyrido-pyrrolo-pyrimidine core. Its structure includes a tert-butyl carboxamide group at position 2, methyl substituents at positions 1 and 7, and a ketone moiety at position 2.
Properties
IUPAC Name |
N-tert-butyl-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-10-6-7-13-18-14-11(16(23)21(13)9-10)8-12(20(14)5)15(22)19-17(2,3)4/h6-9H,1-5H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRNXQNNQAOCET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NC(C)(C)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide are Protein Kinase B (PKB or Akt) and Mycobacterium tuberculosis (Mtb) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which regulates growth and survival. Mtb is the causative agent of tuberculosis (TB), one of the leading causes of death worldwide.
Mode of Action
The compound interacts with its targets through ATP-competitive inhibition . It binds to the ATP-binding site of PKB, resulting in the inhibition of the kinase’s activity. This interaction disrupts the PI3K signaling pathway, affecting cell proliferation and survival. In the case of Mtb, the compound exhibits in vitro activity, inhibiting the growth of the bacteria.
Biochemical Pathways
The affected biochemical pathways include the PI3K-PKB signaling pathway and the cellular processes of Mtb . Inhibition of PKB disrupts the PI3K signaling pathway, affecting several downstream processes such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.
Pharmacokinetics
It is noted that the compound has aClogP value less than 4 and a molecular weight less than 400 , which are favorable properties for maintaining drug-likeness during lead optimization.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and survival through the disruption of the PI3K-PKB signaling pathway. Additionally, it exhibits antitubercular activity , inhibiting the growth of Mtb.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine. .
Biochemical Analysis
Biochemical Properties
It is known that pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, to which this compound belongs, have significant biological applications.
Cellular Effects
Related pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines have been shown to have potent activity against various cell lines. They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines can exert their effects at the molecular level through various mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Related compounds have shown potent activity against various cell lines over time.
Metabolic Pathways
Related compounds are known to be involved in various metabolic pathways.
Biological Activity
N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound belonging to the class of pyrrolopyrimidines. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 340.4 g/mol. The structure features a pyrrolopyrimidine core that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₄O₂ |
| Molecular Weight | 340.4 g/mol |
| Melting Point | Not available |
| Solubility | Not available |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. By binding to the active sites of these enzymes, this compound disrupts critical processes such as cell growth and proliferation. This mechanism positions it as a potential candidate for cancer therapy.
Biological Activity and Case Studies
Recent studies have highlighted various aspects of the biological activity of this compound:
- Anticancer Activity :
-
Inhibition of Cell Proliferation :
- Research on related pyrrolopyrimidine derivatives indicated significant inhibition of cell proliferation in various cancer cell lines. The mechanism involved interference with key cellular pathways that regulate growth .
- Potential in Infectious Diseases :
Research Findings
Various studies have explored the synthesis and biological evaluation of related compounds:
- Synthesis Methods : Efficient synthetic routes have been developed for producing pyrrolopyrimidine derivatives under microwave irradiation conditions . These methods enhance yield and purity.
- Biological Testing : In vitro assays have demonstrated that certain derivatives can significantly inhibit tumor cell migration and invasion . Such findings underscore the therapeutic potential of these compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide are compared below with six closely related derivatives (Table 1). Key differences arise from variations in the carboxamide substituent, alkyl/aryl groups on the core, and physicochemical properties.
Table 1: Comparative Analysis of Pyrido-Pyrrolo-Pyrimidine Carboxamide Derivatives
*Estimated based on structural similarity; †Predicted using analogous data; ‡Experimental value from .
Key Findings and Implications
Aromatic substituents (e.g., benzyl, naphthyl) further increase logP, as seen in (logP ~3.0) and (logP 2.47) .
Hydrogen Bonding and Solubility: Compounds with polar groups (e.g., 3-methoxypropyl in ) exhibit higher hydrogen bond acceptor counts (6 vs. 5) and improved aqueous solubility . N,N-Diethyl derivatives () lack H-bond donors, favoring solubility in organic solvents .
Steric and Metabolic Considerations :
- The tert-butyl group in the target compound may enhance metabolic stability by sterically shielding the carboxamide bond from enzymatic degradation, a feature absent in smaller alkyl derivatives .
Structural Diversity and Bioactivity :
- N-Aryl derivatives (e.g., and ) are prioritized for antimicrobial studies due to their planar aromatic systems, which facilitate DNA intercalation or enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
